

"Benzamide, N,N,4-trimethyl-" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzamide, N,N,4-trimethyl
Cat. No.: B079416

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An In-depth Technical Guide to Benzamide, N,N,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **Benzamide**, **N,N,4-trimethyl-**. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodology.

Molecular Structure and Properties

Benzamide, **N,N,4-trimethyl-**, also known as N,N,4-trimethylbenzamide, is an organic compound belonging to the class of tertiary carboxamide derivatives of benzoic acid.

Chemical Structure

The molecular structure of **Benzamide**, **N,N,4-trimethyl-** consists of a central benzamide core. The benzene ring is substituted at the para-position (position 4) with a methyl group. The amide nitrogen is substituted with two methyl groups, making it a tertiary amide.

Physicochemical Data



The key physicochemical properties of **Benzamide**, **N,N,4-trimethyl-** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C10H13NO	
Molecular Weight	163.22 g/mol	
CAS Number	14062-78-3	[1][2]
Melting Point	41 °C	
Boiling Point	290.31 °C (estimated)	_
InChlKey	ULKWBVNMJZUEBD- UHFFFAOYSA-N	[3]
SMILES	CN(C)C(=O)c1ccc(C)cc1	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Benzamide**, **N,N,4-trimethyl-**. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.

Nucleus	Chemical Shift (δ) in ppm
¹ H NMR (in DMSO)	7.29 (d, J = 7.9 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 2.93 (d, J = 17.3 Hz, 6H), 2.34 (d, J = 14.4 Hz, 3H)
¹³ C NMR (in DMSO)	170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90

Synthesis of Benzamide, N,N,4-trimethyl-

While a specific, detailed experimental protocol for the synthesis of **Benzamide**, **N,N,4- trimethyl-** is not widely published, a representative method can be adapted from general



procedures for the synthesis of N,N-disubstituted benzamides. One common and effective method involves the acylation of a secondary amine with a substituted benzoyl chloride.

Representative Experimental Protocol: Acylation of Dimethylamine

This protocol describes the synthesis of **Benzamide**, **N,N,4-trimethyl-** from 4-methylbenzoyl chloride and dimethylamine.

Materials:

- · 4-methylbenzoyl chloride
- Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
- Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
- Tertiary amine base (e.g., triethylamine)
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzoyl chloride in an anhydrous aprotic solvent.
- Addition of Base: Add an equimolar amount of a tertiary amine base, such as triethylamine,
 to the solution to act as a scavenger for the hydrochloric acid byproduct.
- Amine Addition: Cool the reaction mixture in an ice bath. Slowly add a slight excess of dimethylamine solution via the dropping funnel while maintaining the temperature at 0-5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

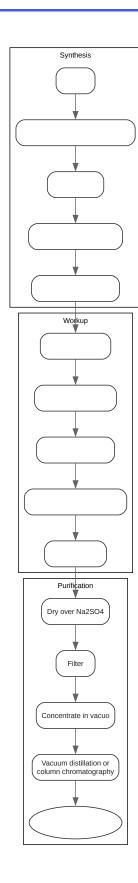


- Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **Benzamide**, **N,N,4-trimethyl-**.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **Benzamide**, **N,N,4-trimethyl-**.





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Caption: A general workflow for the synthesis and purification of Benzamide, N,N,4-trimethyl-.



Potential Applications in Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities and are present in numerous approved drugs. While specific biological activity for **Benzamide**, **N,N,4-trimethyl-** is not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for drug discovery and development.

The benzamide scaffold is known to interact with various biological targets. For instance, substituted benzamides have been developed as antipsychotics, antiemetics, and gastroprokinetic agents. A notable example is trimethobenzamide, an antiemetic that is believed to act on the chemoreceptor trigger zone in the brain.[4][5][6] The N,N-dimethyl substitution on the amide can influence the compound's solubility, metabolic stability, and ability to cross the blood-brain barrier. The 4-methyl group can affect the electronic properties of the aromatic ring and its interaction with target proteins.

Given these general properties of related compounds, **Benzamide**, **N,N,4-trimethyl-** could serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological activities and potential as a drug candidate.

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References

- 1. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]
- 2. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethobenzamide LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethobenzamide Wikipedia [en.wikipedia.org]





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- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. ["Benzamide, N,N,4-trimethyl-" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079416#benzamide-n-n-4-trimethyl-molecularstructure-and-weight]

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